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Compound of Interest

Compound Name: Rupatadine-d4Fumarate

Cat. No.: B588019 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of different oral formulations

of Rupatadine, a second-generation antihistamine and platelet-activating factor (PAF)

antagonist. The following sections present a comprehensive analysis supported by

experimental data to aid in research and development.

Introduction to Rupatadine and Bioequivalence
Rupatadine is widely used for the symptomatic treatment of allergic rhinitis and urticaria.[1] It is

available in various dosage forms, including tablets and an oral solution, to cater to different

patient populations. Establishing bioequivalence between these formulations, particularly

between innovator and generic products, is crucial for ensuring comparable therapeutic efficacy

and safety. Bioequivalence is established when two pharmaceutical products show comparable

bioavailability, meaning they result in similar concentrations of the active substance in the blood

and tissues.

Comparative Pharmacokinetic Analysis
Pharmacokinetic parameters are fundamental in assessing bioequivalence. The key metrics

include the maximum plasma concentration (Cmax), the time to reach maximum plasma

concentration (Tmax), and the area under the plasma concentration-time curve (AUC). Below is

a summary of pharmacokinetic data from various studies on Rupatadine formulations.
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Rupatadine 10 mg Tablet vs. 10 mg Capsule
A study was conducted to evaluate the bioequivalence between a 10 mg Rupatadine fumarate

capsule (test formulation) and a 10 mg Rupatadine fumarate tablet (reference formulation). The

study concluded that the two formulations are bioequivalent.[2]

Parameter Test Formulation (Capsule)
Reference Formulation
(Tablet)

Cmax (µg/L) 10.2 ± 5.4 10.4 ± 4.9

Tmax (h) 0.79 ± 0.36 0.66 ± 0.17

AUC (0-24h) (µg·h/L) 28 ± 15 27 ± 17

AUC (0-∞) (µg·h/L) 30 ± 17 28 ± 19

t½ (h) 7.0 ± 4.4 5.6 ± 3.4

Table 1: Comparative Pharmacokinetic Parameters of Rupatadine Capsule and Tablet

Formulations.[2]

Generic Rupatadine Fumarate 10 mg Tablet vs.
Reference 10 mg Tablet
A bioequivalence study was conducted comparing a generic Rupatadine fumarate 10 mg tablet

(test drug) to the reference drug, Wystamm® 10 mg tablet, under both fasting and fed

conditions. The study confirmed the bioequivalence of the two formulations.[3]
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Condition Parameter
Geometric Mean
Ratio (GMR)
(Test/Reference)

90% Confidence
Interval (CI)

Fasting Cmax 95.91% -

AUC (0-t) 98.76% 93.88% - 103.90%

AUC (0-∞) 98.71% 93.93% - 103.75%

Fed Cmax 101.19% 91.64% - 111.74%

AUC (0-t) 98.80% 94.47% - 103.33%

AUC (0-∞) 98.63% 94.42% - 103.03%

Table 2: Bioequivalence Statistics for Generic vs. Reference Rupatadine Tablets.[3][4]

Rupatadine 1 mg/mL Oral Solution in Pediatric Patients
A pharmacokinetic study in children aged 2-11 years demonstrated that a body weight-adjusted

dosing of Rupatadine oral solution (1 mg/mL) provides a similar drug exposure to that observed

in adults taking a 10 mg tablet.[2] This suggests comparable bioavailability between the oral

solution and tablet formulations when appropriately dosed.

Age Group
(years)

Body
Weight (kg)

Dose (mL)
Cmax
(ng/mL)

AUC (0-24h)
(ng·h/mL)

t½ (h)

2-5 10 - ≤25 2.5 1.96 ± 0.52 10.38 ± 4.31 15.94 ± 4.09

6-11 ≥25 5 2.54 ± 1.26 10.74 ± 3.09 12.28 ± 3.09

Table 3: Pharmacokinetic Parameters of Rupatadine Oral Solution in Pediatric Patients.[2]

Experimental Protocols
Bioequivalence Study Protocol: Capsule vs. Tablet

Study Design: A two-way crossover design was employed.[2]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38828454/
https://www.scielo.br/j/qn/a/XVmn8QVqKwJyGDTXBdxkqTr/?lang=en
https://pmc.ncbi.nlm.nih.gov/articles/PMC8197573/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8197573/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8197573/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b588019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Subjects: 20 healthy male volunteers participated in the study.[2]

Drug Administration: A single 10 mg dose of the test (capsule) and reference (tablet)

formulations were administered.[2]

Blood Sampling: Blood samples were collected at predetermined time points to measure

plasma concentrations of Rupatadine.

Analytical Method: Plasma concentrations of Rupatadine were determined using a validated

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-

MS/MS) method.[2]

Statistical Analysis: Pharmacokinetic parameters were calculated, and bioequivalence was

assessed based on the ratios of these parameters between the test and reference products.

[2]

Bioequivalence Study Protocol: Generic vs. Reference
Tablet

Study Design: A single-dose, randomized, open-label, four-period, crossover design was

used.[3]

Subjects: 72 healthy Chinese subjects were enrolled, divided into fasting and fed cohorts.[3]

Drug Administration: A single 10 mg dose of the test and reference tablets were administered

under fasting and fed conditions.[3]

Blood Sampling: Blood samples were collected up to 72 hours post-dose.[4]

Analytical Method: Plasma concentrations of Rupatadine and its active metabolites were

analyzed by a validated High-Performance Liquid Chromatography-Tandem Mass

Spectrometry (HPLC-MS/MS) method.[4]

Statistical Analysis: The reference-scaled average bioequivalence (RSABE) approach was

used for the highly variable Cmax in the fasting state, while the average bioequivalence

method was used for other parameters.[3] The 90% confidence intervals for the geometric
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mean ratios of Cmax, AUC(0-t), and AUC(0-∞) were required to be within the 80-125%

range.[4]

In-Vitro Dissolution Study Protocol for Rupatadine
Tablets

Apparatus: USP Type II (paddle) apparatus was used.[1]

Dissolution Medium: 900 mL of 0.01 M hydrochloric acid was found to be a suitable

discriminatory medium.[4][5] Other media tested included pH 6.8 phosphate buffer.[1]

Stirring Speed: The paddle speed was maintained at 50 rpm.[5]

Temperature: The temperature of the dissolution medium was kept at 37 ± 0.5 °C.[1]

Sample Analysis: The amount of dissolved Rupatadine was quantified using a validated

Reversed-Phase Liquid Chromatography (RP-LC) method.[5]
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Pathways
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A typical workflow for a bioequivalence study.
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The relationship between in-vitro dissolution and in-vivo bioequivalence.

Conclusion
The available data from multiple studies strongly support the bioequivalence between different

solid oral dosage forms of Rupatadine, including capsule versus tablet and generic versus

brand-name tablets. Furthermore, pharmacokinetic data from pediatric studies suggest that the
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oral solution, when dosed appropriately by body weight, provides comparable systemic

exposure to the adult tablet formulation. These findings are essential for regulatory

submissions, formulation development, and clinical practice, ensuring that different Rupatadine

products can be used interchangeably with confidence in their therapeutic effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b588019?utm_src=pdf-custom-synthesis
https://ijppr.humanjournals.com/wp-content/uploads/2021/11/22.Babita-Sharma-Pawan-Jalwal.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8197573/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8197573/
https://pubmed.ncbi.nlm.nih.gov/38828454/
https://pubmed.ncbi.nlm.nih.gov/38828454/
https://pubmed.ncbi.nlm.nih.gov/38828454/
https://www.scielo.br/j/qn/a/XVmn8QVqKwJyGDTXBdxkqTr/?lang=en
https://www.scienceopen.com/document?vid=f2beaff3-8f6e-4741-a8af-9248b358e239
https://www.benchchem.com/product/b588019#comparative-bioequivalence-studies-of-rupatadine-formulations
https://www.benchchem.com/product/b588019#comparative-bioequivalence-studies-of-rupatadine-formulations
https://www.benchchem.com/product/b588019#comparative-bioequivalence-studies-of-rupatadine-formulations
https://www.benchchem.com/product/b588019#comparative-bioequivalence-studies-of-rupatadine-formulations
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b588019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b588019?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b588019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

